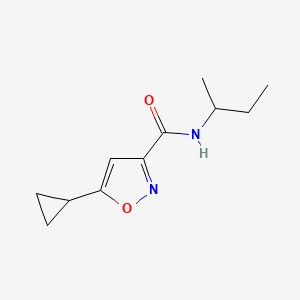

![molecular formula C13H16ClN3O4 B5540179 2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

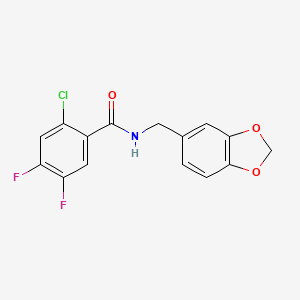

The synthesis of compounds structurally related to 2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide involves various methods. For instance, a series of 4-amino-5-chloro-2-ethoxybenzamides bearing six- and seven-membered heteroalicycles, which share a similar synthesis pathway, were prepared and evaluated for gastroprokinetic activity, highlighting the importance of specific substituents for biological activity (Morie et al., 1995). Additionally, Morpholinium 2-chloro-4-nitrobenzoate and its analogs were synthesized, demonstrating the feasibility of introducing morpholine and nitro groups into benzamide structures (Ishida et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as Morpholinium 2-chloro-4-nitrobenzoate, has been conducted using X-ray crystallography, revealing non-centrosymmetric space groups and specific hydrogen bonding patterns that afford helical chain structures (Ishida et al., 2001). These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

The chemical reactions and properties of benzamides and their derivatives have been extensively studied. For example, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide explored its spectroscopic properties and biological activity, providing insights into the structure-property relationship (He et al., 2014). Such studies contribute to our understanding of the reactivity and potential utility of these compounds.

Physical Properties Analysis

Research on compounds similar to 2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide includes the investigation of their physical properties. For instance, experimental and quantum chemical studies on Morpholinium 2-chloro-4-nitrobenzoate focused on its nonlinear optical (NLO) material properties, highlighting its phase matchability and optical properties, which are essential for device fabrication (Karthick et al., 2018).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are closely linked to their molecular structure and synthesis pathways. Studies on the gastroprokinetic activity of certain benzamide derivatives have revealed the significance of the amide linkage and substituent patterns for biological activity, providing a foundation for further chemical property exploration (Kalo et al., 1995).

Applications De Recherche Scientifique

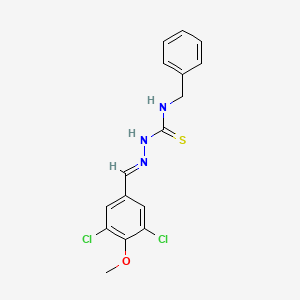

Synthesis and Chemical Reactivity

- The compound has been involved in the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides, showcasing its utility in producing compounds with potential biological activity. In one study, its derivatives underwent reactions leading to selenourea derivatives and bis(2,4-diarylimidazol-5-yl) diselenides upon treatment with morpholine, indicating its reactive nature and potential for generating diverse chemical structures (Atanassov et al., 2002).

Molecular Interactions and Structure

- Investigations into morpholinium 2-chloro-4-nitrobenzoate and related compounds have revealed their crystal structure, demonstrating the compound's ability to form stable molecular arrangements through N-H...O hydrogen bonds, contributing to the understanding of its solid-state characteristics (Ishida et al., 2001).

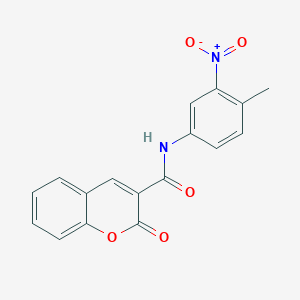

Applications in Materials Science

- The compound has shown significance in materials science, particularly in the synthesis of nonlinear optical (NLO) materials. For instance, Morpholinium 2-chloro-4-nitrobenzoate has been evaluated for its nonlinear optical properties, showcasing its potential as a phase-matchable NLO crystal suitable for device fabrication (Karthick et al., 2018).

Novel Synthetic Methods

- The compound has been utilized in innovative synthetic methodologies, such as in a one-pot synthesis approach to generate 2-substituted quinazolin-4(3H)-ones, demonstrating its versatility in facilitating complex chemical reactions and contributing to the development of new pharmaceuticals (Romero et al., 2013).

Crystal Engineering

- Studies on crystal engineering with hydrogen and halogen bonds have highlighted the role of compounds like 2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide in developing complex crystal structures. These studies contribute to the broader understanding of molecular interactions and the design of new materials with tailored properties (Saha et al., 2005).

Propriétés

IUPAC Name |

2-chloro-N-(2-morpholin-4-ylethyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O4/c14-12-9-10(17(19)20)1-2-11(12)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUMCCGGAKFUGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)